2-Iodo-4-methylaniline (CAS 29289-13-2) is a highly reactive, ortho-halogenated aromatic amine widely procured as a premium building block for advanced organic synthesis. Characterized by an electron-donating para-methyl group and a highly labile ortho-iodine atom, this compound is specifically optimized for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations[1]. The exceptionally low bond dissociation energy of the C-I bond compared to other halogens facilitates rapid oxidative addition to low-valent palladium and copper catalysts. This kinetically favored reactivity makes 2-iodo-4-methylaniline a critical precursor for the regioselective synthesis of complex nitrogen-containing heterocycles, such as indoles, carbazoles, and benzoxazines, particularly in pharmaceutical process chemistry and advanced materials manufacturing [2].
Procuring 2-bromo-4-methylaniline or the unhalogenated parent 4-methylaniline as cost-saving substitutes frequently leads to process failures or diminished overall yields in complex syntheses. The unhalogenated 4-methylaniline cannot undergo direct ortho-coupling without implementing complex, low-yield C-H activation steps, rendering it unsuitable for direct heterocycle construction [1]. While 2-bromo-4-methylaniline is structurally analogous, the significantly higher bond dissociation energy of the C-Br bond drastically reduces the rate of oxidative addition in palladium-catalyzed cycles [2]. Consequently, substituting the iodo-variant with the bromo-variant typically requires harsher reaction conditions—such as elevated temperatures (>100°C), extended reaction times, or the addition of expensive, specialized phosphine ligands—which can compromise sensitive functional groups, increase by-product formation, and ultimately lower the isolated yield of the target active pharmaceutical ingredient (API).
In microwave-assisted, one-pot Sonogashira coupling and subsequent cyclization to form substituted indoles, 2-iodo-4-methylaniline demonstrates exceptional reactivity due to the highly labile C-I bond. Studies show that 2-iodo-4-methylaniline achieves up to a 95% isolated yield of N-trifluoroacetyl indole derivatives under mild conditions [1]. In contrast, attempting similar cyclizations with brominated analogs generally requires significantly higher temperatures, prolonged irradiation, and often results in lower yields due to incomplete oxidative addition and competing side reactions.
| Evidence Dimension | Isolated yield of substituted indole via one-pot Sonogashira/cyclization |
| Target Compound Data | 95% yield (2-Iodo-4-methylaniline) |
| Comparator Or Baseline | Brominated analogs (typically <80% yield, requiring harsher conditions) |
| Quantified Difference | >15% higher yield with significantly milder reaction parameters |
| Conditions | Microwave irradiation (300 W), PdCl2(PPh3)2/CuI catalyst, Et3N, one-pot two-step sequence |
Maximizing yield in the primary coupling step reduces the need for complex downstream purification, directly lowering the cost of goods for pharmaceutical intermediates.
2-Iodo-4-methylaniline exhibits outstanding processability in heterogeneous palladium-catalyzed cyclocarbonylation reactions used to synthesize 4H-3,1-benzoxazin-4-ones. When reacted with various acid chlorides, 2-iodo-4-methylaniline smoothly undergoes cyclocarbonylation to produce the desired heterocycles in 80–93% yields [1]. Conversely, chloro- and bromo-substituted anilines typically display poor reactivity under these low-pressure conditions, failing to achieve comparable conversion rates without the application of high-pressure carbon monoxide reactors and elevated temperatures.
| Evidence Dimension | Yield of 2-substituted 4H-3,1-benzoxazin-4-ones |
| Target Compound Data | 80–93% yield |
| Comparator Or Baseline | Chloro/Bromo-anilines (poor reactivity under identical low-pressure conditions) |
| Quantified Difference | Enables >80% yield under standard pressure, avoiding high-pressure CO requirements |
| Conditions | Heterogeneous Pd catalysis, reaction with aromatic/aliphatic acid chlorides, biomass-derived solvent |
Allows manufacturers to synthesize valuable benzoxazinone cores safely and sustainably without investing in high-pressure reactor infrastructure.
In the synthesis of 3,6-disubstituted-9H-carbazoles—critical intermediates for organic light-emitting diodes (OLEDs)—the choice of starting halide significantly impacts the efficiency of the intermediate Ullmann coupling step. 2-Iodo-4-methylaniline provides kinetically superior oxidative addition compared to 2-bromo-4-methylaniline, driving the Ullmann coupling to completion more rapidly and with higher regioselectivity [1]. This optimized reactivity minimizes the formation of unreacted starting materials and by-products, ensuring a high-purity biphenyl intermediate required for the subsequent Tauber carbazole synthesis.
| Evidence Dimension | Ullmann coupling reaction kinetics and intermediate purity |
| Target Compound Data | Rapid, complete conversion with high regioselectivity |
| Comparator Or Baseline | 2-Bromo-4-methylaniline (slower kinetics, higher potential for incomplete conversion) |
| Quantified Difference | Significantly faster reaction times and higher intermediate purity for the iodo-variant |
| Conditions | Ullmann coupling in the presence of a copper catalyst at 100–200 °C |
Ensures the high purity and high yield of carbazole derivatives necessary for electronic-grade OLED materials, reducing costly purification steps.
Because 2-iodo-4-methylaniline achieves up to 95% yield in microwave-assisted Sonogashira cyclizations [1], it is the preferred starting material for high-throughput discovery platforms. It allows medicinal chemists to rapidly generate diverse library arrays of substituted indoles without the thermal degradation risks associated with brominated precursors.
Leveraging its 80–93% yield in heterogeneous cyclocarbonylation [2], this compound is ideal for green-chemistry workflows. Process chemists can utilize recyclable Pd catalysts and standard-pressure conditions to synthesize benzoxazinones, avoiding the severe safety and infrastructure costs of high-pressure CO handling required for less reactive halides.
The superior kinetics of 2-iodo-4-methylaniline in Ullmann couplings [3] makes it the optimal procurement choice for synthesizing 3,6-disubstituted-9H-carbazoles. The high regioselectivity and conversion rates ensure the stringent purity levels demanded by the optoelectronics industry for OLED display materials.
Corrosive;Acute Toxic;Irritant